molecular formula C9H13NO3 B14079119 4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol

Cat. No.: B14079119
M. Wt: 186.18 g/mol
InChI Key: UCTWMZQNUQWSLP-CWIKHUNQSA-N
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Description

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol is a compound that belongs to the catecholamine family. Catecholamines are organic compounds that play a crucial role as neurotransmitters and hormones in the body. This particular compound is characterized by the presence of isotopic labels, which makes it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the incorporation of isotopic labels with high precision.

Chemical Reactions Analysis

Types of Reactions

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its original catechol form.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Zinc/AcOH or triphenylphosphine.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Catechols.

    Substitution: Ethers or esters.

Scientific Research Applications

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol is used in various scientific research fields:

    Chemistry: As a labeled compound, it is used in tracer studies to understand reaction mechanisms.

    Biology: It helps in studying metabolic pathways and neurotransmitter functions.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Employed in the development of diagnostic tools and imaging agents

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as adrenergic receptors. It mimics the action of natural catecholamines, leading to the activation of signaling pathways that regulate physiological responses like heart rate and blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Adrenaline: A natural catecholamine with similar structure but without isotopic labels.

    Noradrenaline: Another natural catecholamine with a slightly different side-chain structure.

    Dopamine: A precursor to adrenaline and noradrenaline with a simpler structure.

Uniqueness

The uniqueness of 4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol lies in its isotopic labeling, which allows for precise tracking and analysis in scientific studies .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

186.18 g/mol

IUPAC Name

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i5+1,9+1,10+1

InChI Key

UCTWMZQNUQWSLP-CWIKHUNQSA-N

Isomeric SMILES

C[15NH][13CH2][13CH](C1=CC(=C(C=C1)O)O)O

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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